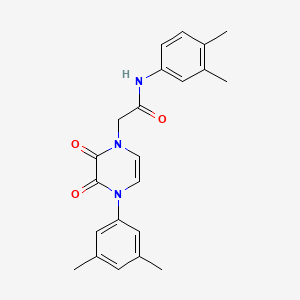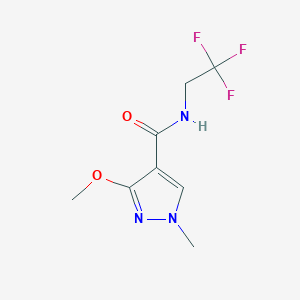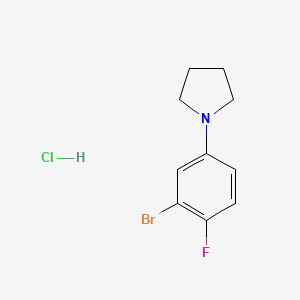
(E)-3-(naphthalen-1-yl)-N'-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromaticity (in the naphthalene and pyrazole rings), polarity (due to the carbonyl and amino groups in the carbohydrazide moiety), and the potential for hydrogen bonding (due to the NH groups in the carbohydrazide moiety) .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The naphthalene rings might undergo electrophilic aromatic substitution reactions. The carbonyl group in the carbohydrazide moiety could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings might contribute to its stability and rigidity, while the carbohydrazide group could confer polarity and the ability to participate in hydrogen bonding .Scientific Research Applications
Multi-analyte Detection
A study by Dhara et al. (2016) designed a new fluorescent sensor based on a similar pyrazole carbohydrazide structure for selective and sensitive detection of Zn2+ and Mg2+ in human gastric adenocarcinoma cells. The sensor demonstrated significant fluorescence enhancement in the presence of these ions, suggesting its utility for intracellular monitoring of these metal ions in vitro Dhara et al., 2016.
Anticancer Evaluation
Salahuddin et al. (2014) synthesized and characterized compounds derived from a similar chemical structure, evaluating their in vitro anticancer activity across various cell lines. Notably, one compound showed significant activity against a breast cancer cell line, indicating the potential of such structures in developing anticancer agents Salahuddin et al., 2014.
Fluorescent Chemosensors
A study by Asiri et al. (2018) synthesized a compound with a similar structure, highlighting its application as a turn-on fluorescent chemosensor for Al3+ ions. The compound displayed high selectivity and sensitivity, suggesting its potential for detecting Al3+ ions in various environmental and biological samples Asiri et al., 2018.
Androgen Receptor Antagonists
Research by Blanco et al. (2012) focused on the conformational analysis of similar naphthalene-carbohydrazide compounds as potential androgen receptor (AR)-coactivator disruptors for prostate cancer therapy. Their findings underscored the importance of E/Z isomerism in biological activity, offering insights into the structural requirements for AR antagonism Blanco et al., 2012.
Antimicrobial Activities
Gupta et al. (2013) reported on the green synthesis of thiazolidin-4-ones derivatives, including a naphthalene-carbohydrazide component, and evaluated their antimicrobial activities. The study found that some derivatives exhibited significant antimicrobial properties, suggesting their potential as therapeutic agents against bacterial infections Gupta et al., 2013.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-naphthalen-1-yl-N-[(E)-naphthalen-1-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O/c30-25(29-26-16-19-11-5-9-17-7-1-3-12-20(17)19)24-15-23(27-28-24)22-14-6-10-18-8-2-4-13-21(18)22/h1-16H,(H,27,28)(H,29,30)/b26-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEJKSHOYPQRPZ-WGOQTCKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC(=NN3)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC(=NN3)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(naphthalen-1-yl)-N'-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B3013191.png)
![(3-(1H-pyrazol-1-yl)phenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3013192.png)
![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3013194.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B3013196.png)



![3-[(cyanomethyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B3013203.png)


![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B3013208.png)
![(E)-ethyl 2-(2-chlorobenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B3013209.png)
![1,3,4,5-Tetrahydrobenzo[cd]indole-3-carboxamide](/img/structure/B3013210.png)